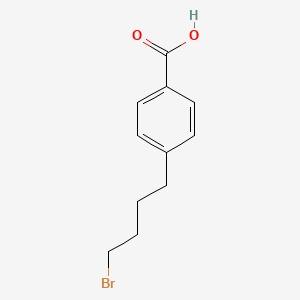

4-(4-Bromobutyl)benzoic acid

Description

Contextual Significance and Research Trajectories in Advanced Organic Synthesis

4-(4-Bromobutyl)benzoic acid is a bifunctional organic molecule that serves as a versatile building block in modern organic synthesis. Its significance lies in its hybrid structure, which incorporates two distinct and reactive functional groups: a carboxylic acid attached to an aromatic ring and a terminal alkyl bromide. This duality allows for sequential and site-selective reactions, making it a valuable intermediate for constructing complex molecular architectures.

In the landscape of advanced organic synthesis, research trajectories are increasingly focused on the efficient assembly of complex molecules for applications in medicinal chemistry, materials science, and agrochemicals. Compounds like this compound are instrumental in this pursuit. They act as molecular linchpins, enabling the connection of different molecular fragments through orthogonal reactions. For instance, the carboxylic acid can be converted into an amide by coupling with an amine, while the alkyl bromide can participate in nucleophilic substitution or cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. acs.orgmdpi.com This capability is crucial for creating libraries of compounds for drug discovery and for synthesizing targeted molecules with specific functions. acs.orgacs.org For example, similar structures are used in the synthesis of ligands for biological receptors and in the development of novel therapeutic agents. mdpi.comresearchgate.net

Structural Characteristics and Functional Group Analysis for Synthetic Utility

The synthetic utility of this compound is directly derived from its unique structural features. The molecule consists of a benzene (B151609) ring substituted at the 1 and 4 positions.

Aromatic Carboxylic Acid: The benzoic acid moiety is a key functional group. The carboxyl group (-COOH) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution under certain conditions. The acidic proton allows for salt formation, and the carboxyl group itself can be readily converted into a variety of other functional groups, including esters, amides, acid chlorides, and alcohols. mdpi.combeilstein-journals.org This versatility is fundamental to its role as a synthetic intermediate.

Bromoalkyl Chain: The 4-bromobutyl chain [- (CH₂)₄Br] provides a reactive site for nucleophilic substitution and organometallic coupling reactions. The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles such as amines, thiols, and cyanides. The four-carbon chain offers flexibility and acts as a spacer, separating the aromatic core from the reactive bromide terminus. This separation can be critical in the design of molecules where specific spatial arrangements are required, such as in enzyme inhibitors or receptor ligands. mdpi.comsigmaaldrich.com The primary nature of the alkyl bromide makes it particularly suitable for Sₙ2 reactions.

The strategic placement of these two functional groups at opposite ends of the molecule (para-substitution) minimizes steric hindrance and electronic interference between them, allowing for a high degree of control over its chemical transformations.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 7377-04-0 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| Appearance | Not specified (likely a solid) |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Table based on data from reference chemicalbook.com

Overview of Advanced Synthetic Strategies and Mechanistic Insights for Functionalized Aromatic Carboxylic Acids

The synthesis and functionalization of aromatic carboxylic acids like this compound have been significantly advanced by modern catalytic methods. These strategies offer milder reaction conditions, greater functional group tolerance, and higher efficiency compared to traditional approaches.

One prominent area of development is metallaphotoredox catalysis , which combines transition metal catalysis with photoredox catalysis. This dual catalytic system enables the direct use of carboxylic acids in cross-coupling reactions through decarboxylation. nih.govacs.org Mechanistically, a photosensitizer absorbs visible light and engages in a single-electron transfer (SET) with the carboxylate, leading to the formation of an aryl radical after decarboxylation. researchgate.net This highly reactive intermediate can then enter a transition metal catalytic cycle (e.g., with nickel or copper) to form new C-C, C-N, or C-O bonds. nih.govacs.org This approach allows for the late-stage functionalization of complex molecules, which is highly valuable in pharmaceutical development. acs.org

Another advanced strategy involves the direct C-H carboxylation of aromatic compounds using carbon dioxide (CO₂). researchgate.net This method is atom-economical and utilizes a renewable C1 source. Visible-light-driven carboxylation, for example, can proceed through various mechanisms, including the generation of aryl radical anions via photoinduced electron transfer (PET), which then react with CO₂. researchgate.net While typically applied to synthesize aromatic carboxylic acids, the principles can be extended to the modification of existing ones.

Furthermore, the activation of carboxylic acids can be achieved through the formation of redox-active esters . These esters can then undergo photoredox-mediated decarboxylative reactions to generate acyl radicals. scilit.com These acyl radicals are versatile intermediates that can participate in a variety of transformations, including additions and cross-couplings, to form ketones and other carbonyl compounds. scilit.com

Mechanistic studies, often supported by density functional theory (DFT) calculations, have been crucial in understanding these complex transformations. For instance, investigations into nickel-catalyzed C(acyl)-N bond functionalization have revealed the interplay between different nickel oxidation states (Ni(0), Ni(I), and Ni(II)) and the influence of ligands and nucleophiles on the reaction pathway. nih.gov Such insights are vital for overcoming challenges like high catalyst loadings and limited substrate scope, thereby enabling the rational design of more efficient and broadly applicable synthetic methodologies for functionalized carboxylic acids. nih.gov

Structure

3D Structure

Properties

CAS No. |

7377-04-0 |

|---|---|

Molecular Formula |

C11H13BrO2 |

Molecular Weight |

257.12 g/mol |

IUPAC Name |

4-(4-bromobutyl)benzoic acid |

InChI |

InChI=1S/C11H13BrO2/c12-8-2-1-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3,8H2,(H,13,14) |

InChI Key |

QNASQGBCQATCED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCBr)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Bromobutyl Benzoic Acid and Its Precursors

Strategies for the Construction of the Benzene (B151609) Carboxylic Acid Core with Pendant Alkyl Chain

The initial phase of the synthesis focuses on creating the 4-alkylbenzoic acid structure. This can be approached by either building the alkyl chain onto a benzoic acid derivative or by modifying a pre-existing alkylbenzene.

A cornerstone of aromatic chemistry, the Friedel-Crafts acylation, provides a reliable method for introducing an acyl group to an aromatic ring, which can then be converted to the desired alkyl chain. byjus.comsigmaaldrich.com This electrophilic aromatic substitution reaction typically uses an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comwikipedia.org The resulting aryl ketone is a key intermediate.

A common route to a precursor for 4-(4-bromobutyl)benzoic acid begins with the Friedel-Crafts acylation of benzene. The reaction with butyryl chloride and AlCl₃ yields 4-phenylbutanone. The ketone functionality deactivates the aromatic ring, preventing further acylation. organic-chemistry.org The subsequent and crucial step is the reduction of the carbonyl group to a methylene (B1212753) group, converting the acyl chain to an alkyl chain. The Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions are standard procedures for this transformation, yielding 4-butylbenzene. organic-chemistry.org Finally, the alkyl side chain is oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). masterorganicchemistry.com A critical requirement for this oxidation is the presence of at least one hydrogen atom on the benzylic carbon (the carbon atom directly attached to the benzene ring). chemistrysteps.comlibretexts.org

An alternative Friedel-Crafts strategy involves acylating benzene with succinic anhydride to produce 4-oxo-4-phenylbutanoic acid. This intermediate can then undergo reduction of the ketone and subsequent steps to form the target precursor.

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | Friedel-Crafts Acylation | Benzene, Butyryl Chloride, AlCl₃ | Forms 4-phenylbutanone intermediate. byjus.com |

| 2 | Clemmensen Reduction | Amalgamated Zinc (Zn(Hg)), HCl | Converts the ketone to an alkyl chain, forming 4-butylbenzene. organic-chemistry.org |

| 3 | Side-Chain Oxidation | KMnO₄ or H₂CrO₄, Heat | Oxidizes the benzylic carbon to a carboxylic acid, yielding 4-butylbenzoic acid. masterorganicchemistry.com |

Alternative strategies to build the core structure involve chain elongation or direct carboxylation of aromatic compounds. These methods can offer different advantages in terms of starting materials and reaction conditions.

One prominent method is the carboxylation of an organometallic intermediate. For instance, 4-bromotoluene (B49008) can be converted into a Grignard reagent, which is then elongated. More directly, a suitable precursor like 4-butylbromobenzene can be reacted with magnesium to form a Grignard reagent or with an organolithium reagent like n-butyllithium to form a phenyllithium (B1222949) species. cdnsciencepub.com These highly nucleophilic organometallic compounds readily react with carbon dioxide (CO₂) in a process known as carbonation, followed by an acidic workup, to yield the corresponding carboxylic acid, in this case, 4-butylbenzoic acid. cdnsciencepub.com

Recent advancements have also focused on the direct C-H carboxylation of aromatic compounds using CO₂. chemistryviews.org This approach avoids the pre-functionalization required for organometallic routes. These reactions often employ a combination of strong bases and catalysts to activate the aromatic C-H bond for nucleophilic attack on CO₂. chemistryviews.org

| Method | Description | Key Reagents | Advantage |

| Grignard/Organolithium Carboxylation | A two-step process where a bromo-precursor is converted to an organometallic reagent, which then reacts with CO₂. | Mg or n-BuLi, CO₂, H₃O⁺ | High yielding and regioselective. cdnsciencepub.com |

| Direct C-H Carboxylation | A single-step reaction where a C-H bond on the aromatic ring is directly converted to a carboxylic acid group. | Strong bases (e.g., LiOtBu/CsF), CO₂ | Atom-economical, avoids pre-functionalization. chemistryviews.org |

Functionalization of Aromatic Substrates via Friedel-Crafts Acylation and Subsequent Transformations

Targeted Bromination Procedures at the Alkyl Chain Terminus

With the 4-butylbenzoic acid precursor in hand, the next critical stage is the selective bromination of the terminal methyl group of the butyl chain. This transformation requires conditions that favor radical halogenation at a primary carbon over the more reactive benzylic position.

The introduction of a bromine atom at the end of the alkyl chain is typically achieved through a free-radical halogenation mechanism. chemistrysteps.com While benzylic bromination is a well-known selective reaction due to the resonance stabilization of the resulting benzylic radical, targeting the terminal position of a longer alkyl chain is more challenging. youtube.comgla.ac.uk

The reagent of choice for such selective brominations is often N-bromosuccinimide (NBS). masterorganicchemistry.comlibretexts.org NBS serves as a source of a low, steady concentration of molecular bromine (Br₂), which is crucial for minimizing side reactions. masterorganicchemistry.com The reaction is initiated by light (hν) or a radical initiator like azobisisobutyronitrile (AIBN). The initiator helps to form a bromine radical, which then abstracts a hydrogen atom from the alkyl chain. While abstraction at the benzylic position is kinetically favored, controlling the reaction conditions can influence the selectivity towards the terminal position, although mixtures of products are common. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄). libretexts.org

Achieving high efficiency and selectivity in the terminal bromination step requires careful optimization of several parameters. The choice of solvent, initiator, and the molar ratio of reactants are all critical.

Using NBS is advantageous over directly using Br₂ because it keeps the concentration of the halogen low, thereby suppressing competitive ionic reactions like electrophilic aromatic substitution on the benzene ring. masterorganicchemistry.com The reaction temperature must also be controlled to manage the rate of radical formation and subsequent reactions. For substrates with multiple C-H bonds on the side chain, achieving perfect selectivity for the terminal position remains a synthetic challenge, often leading to a statistical distribution of brominated isomers, which necessitates efficient purification methods.

| Parameter | Reagent/Condition | Rationale for Optimization |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, constant concentration of Br₂, enhancing selectivity and minimizing side reactions. masterorganicchemistry.comlibretexts.org |

| Initiator | AIBN or UV light (hν) | Initiates the radical chain reaction under controlled conditions. |

| Solvent | Carbon tetrachloride (CCl₄) | A non-polar solvent that facilitates the radical mechanism without interfering. libretexts.org |

| Temperature | Controlled heating | Influences the rate of reaction and can affect the distribution of isomers. |

Selective Radical Halogenation Methods for Butyl Side Chains

Purification Techniques and Yield Optimization in Multi-Step Synthesis

Common purification techniques employed include recrystallization, distillation, and column chromatography. Crude benzoic acid derivatives can often be purified by recrystallization from hot water or other suitable solvents, a method that is effective for removing many impurities. google.com For non-crystalline intermediates or for separating mixtures of isomers, such as those that might be produced during the bromination step, column chromatography is indispensable. A typical stationary phase is silica (B1680970) gel, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297).

| Compound Stage | Purification Method | Description |

| Aryl Ketone Intermediate | Distillation / Column Chromatography | Removes the Lewis acid catalyst and unreacted starting materials. |

| Alkylbenzene Precursor | Distillation | Purifies the liquid product based on its boiling point. |

| Carboxylic Acid Precursor | Recrystallization | A common and effective method for purifying solid benzoic acids. google.com |

| Final Brominated Product | Column Chromatography / Recrystallization | Essential for separating isomeric by-products and obtaining the pure target compound. |

Chemical Transformations and Reactivity Profiles of 4 4 Bromobutyl Benzoic Acid

Nucleophilic Substitution Reactions at the Brominated Alkyl Chain

The presence of a primary bromoalkyl group in 4-(4-bromobutyl)benzoic acid makes the terminal carbon atom susceptible to nucleophilic attack. This reactivity allows for the introduction of a variety of functional groups, leading to a diverse range of derivatives.

Amination Reactions for Nitrogen-Containing Derivatives

The bromine atom on the butyl chain of this compound can be displaced by various nitrogen-containing nucleophiles to form new carbon-nitrogen bonds. These amination reactions are fundamental in synthesizing compounds with potential applications in medicinal chemistry and materials science. For instance, the reaction with primary or secondary amines leads to the corresponding secondary or tertiary amine derivatives.

In a typical reaction, this compound can be reacted with an amine in the presence of a base, such as potassium carbonate or triethylamine (B128534), in a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). The base neutralizes the hydrobromic acid formed during the reaction, driving the equilibrium towards the product. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired N-alkylated product. For example, N-alkylation of secondary amines with bromoalkyl compounds is a common strategy in the synthesis of bitopic ligands for dopamine (B1211576) receptors. nih.gov

Furthermore, the amination can be part of a multi-step synthesis. For example, in the synthesis of 4,9-diaminoacridines, a related compound, N-(4-bromobutyl)phthalimide, is used to alkylate an amino group on the acridine (B1665455) core. rsc.org This phthalimide-protected intermediate is then deprotected using hydrazine (B178648) hydrate (B1144303) to yield the primary amine. rsc.orgmdpi.com This two-step approach is often employed when direct amination with ammonia (B1221849) or a primary amine is challenging or leads to side products.

Reductive amination provides an alternative route where an aldehyde precursor is reacted with an amine in the presence of a reducing agent. nih.gov This method was successfully used to synthesize a dopamine D2/D3 receptor bitopic ligand, avoiding the intramolecular cyclization that occurred with base-catalyzed N-alkylation of the corresponding bromo-intermediate. nih.gov

Table 1: Examples of Amination Reactions

| Amine Nucleophile | Reagents and Conditions | Product Type | Reference |

| Secondary Amine | K2CO3 or NaHCO3, DMF | Tertiary Amine | nih.gov |

| Phthalimide | K2CO3, NaI, Acetone, Reflux | N-(4-Phthalimidobutyl) derivative | nih.gov |

| Primary Amine (from phthalimide) | Hydrazine hydrate, Ethanol (B145695), Reflux | Primary Amine | mdpi.com |

| Secondary Amine (Reductive Amination) | NaBH(OAc)3, Dichloroethane | Tertiary Amine | nih.gov |

Thiolation and Oxygen-Nucleophile Displacements for Ether and Thioether Formation

The electrophilic carbon of the bromobutyl group readily reacts with sulfur and oxygen nucleophiles, leading to the formation of thioethers and ethers, respectively. These reactions significantly expand the chemical space accessible from this compound.

Thiolation can be achieved by reacting this compound with a thiol in the presence of a base. The resulting thioether linkage is a key structural motif in various biologically active molecules. A related precursor, S-(4-Bromobutyl) thioacetate (B1230152), is utilized in the formation of self-assembled monolayers (SAMs) on metal surfaces. sigmaaldrich.com The thioacetate group can be deprotected to reveal the thiol, which then chemisorbs onto the metal. sigmaaldrich.com

Ether formation, a classic Williamson ether synthesis, involves the reaction of an alcohol or a phenol (B47542) with the bromoalkyl chain under basic conditions. acs.orgresearchgate.net For instance, the reaction with a phenol in the presence of a base like sodium hydride (NaH) in a solvent such as tetrahydrofuran (B95107) (THF) yields the corresponding aryl butyl ether. The efficiency of these reactions can be influenced by the reaction temperature and the nature of the base and solvent. acs.orgresearchgate.net

Table 2: Thiolation and Etherification Reactions

| Nucleophile | Reagents and Conditions | Product Type | Reference |

| Thiol | Base (e.g., NaH), Solvent (e.g., THF) | Thioether | |

| Phenol | Base (e.g., NaH), Anhydrous THF, 60°C | Aryl Ether | |

| Alcohol | Base, Solvent | Alkyl Ether | acs.orgresearchgate.net |

Ring Closure Reactions Utilizing the Bromobutyl Moiety for Heterocycle Synthesis

The bifunctional nature of this compound, possessing both an electrophilic bromoalkyl chain and a nucleophilic carboxylate group (or its derivatives), allows for intramolecular cyclization reactions to form heterocyclic compounds. However, the four-carbon linker generally favors intermolecular reactions over the formation of a seven-membered ring.

While direct intramolecular cyclization of this compound itself is not commonly reported, related structures demonstrate the potential for such transformations under specific conditions. For example, intramolecular cyclization of N-(4-bromobutyl)-1H-indole-2-carboxamide was noted as an undesired side reaction during attempts at N-alkylation. nih.gov This highlights the propensity for ring formation when a suitably positioned nucleophile is present within the molecule. The success of such cyclizations is often dependent on factors like ring size, conformational flexibility, and the presence of catalysts or specific reaction conditions that favor the intramolecular pathway. uni-konstanz.dedtic.mil

In the context of synthesizing heterocyclic systems, the bromobutyl group is more frequently used as a tether to link two different molecular fragments, which may then undergo a subsequent cyclization step. For instance, the bromobutyl group can be used to alkylate a nitrogen atom in one heterocycle, and the terminal bromine can then be displaced by a nucleophile from another molecule to build a more complex structure.

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of this compound is a versatile functional group that can undergo a variety of transformations, most notably esterification and amidation, to produce a wide array of derivatives.

Esterification Reactions for Diverse Ester Derivatives

Esterification of this compound can be readily achieved through several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.netresearchgate.net For example, reaction with ethanol and a mineral acid catalyst affords ethyl 4-(4-bromobutyl)benzoate. prepchem.com To drive the reaction to completion, the alcohol is often used in excess.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like oxalyl chloride or thionyl chloride, followed by reaction with an alcohol. google.com This method is particularly useful for esterifying less reactive alcohols.

The synthesis of various esters, such as methyl, ethyl, and butyl esters, has been reported. prepchem.comlookchem.com These esters are often used as intermediates in the synthesis of more complex molecules. For instance, ethyl 4-(4-bromobutyl)benzoate has been used in the preparation of other chemical reagents. prepchem.com

Table 3: Esterification of this compound and Related Compounds

| Alcohol | Reagents and Conditions | Product | Reference |

| Ethanol | Mineral Acid | Ethyl 4-(4-bromobutyl)benzoate | prepchem.com |

| Methanol (B129727) | Sulfuric Acid, Reflux | Methyl 4-(4-bromobutyl)benzoate | |

| Butan-1-ol | 1,8-Diazabicyclo[5.4.0]undec-7-ene, Benzene (B151609) | n-Butyl 4-bromobenzoate | lookchem.com |

Amidation and Peptide Coupling Applications with Carboxylic Acid

The carboxylic acid group of this compound can be converted into an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, which can be achieved using various coupling agents. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. google.comresearchgate.net

For example, the carboxylic acid can be activated with EDC and HOBt and then reacted with an amine to form the corresponding amide. google.com This methodology is widely used in peptide synthesis, and this compound could potentially be incorporated into peptide-like structures using these techniques. researchgate.net

Another approach involves converting the carboxylic acid to its acyl chloride using a reagent like oxalyl chloride, followed by reaction with an amine in the presence of a base like triethylamine to neutralize the HCl generated. google.com This method was used in the synthesis of an intermediate for the drug Lomitapide. google.com Boron-based catalysts have also been explored for direct amidation reactions under milder conditions. nih.gov

Table 4: Amidation of this compound and Related Compounds

| Amine | Coupling Agents/Reagents | Product Type | Reference |

| 2,2,2-Trifluoroethylamine hydrochloride | Oxalyl chloride, then Triethylamine | N-(2,2,2-Trifluoroethyl) amide | google.com |

| Amino acid methyl ester hydrochlorides | Diisopropylcarbodiimide (DIPC), N-Methylmorpholine (NMM) | Amino acid conjugate | researchgate.net |

| Primary Amine | EDC, HOBt | Amide | google.com |

Reduction to Aldehydes and Alcohols

The carboxylic acid functional group in this compound can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions. These transformations yield valuable synthetic intermediates.

The direct reduction of the carboxylic acid to a primary alcohol, (4-(4-bromobutyl)phenyl)methanol, is typically achieved using powerful hydride-donating reagents. Lithium aluminum hydride (LiAlH₄) is a common and effective choice for this transformation. libretexts.org The reaction involves the nucleophilic attack of hydride ions on the carbonyl carbon, ultimately leading to the alcohol after an aqueous workup. libretexts.org An alternative method involves the use of a sodium borohydride-bromine (NaBH₄–Br₂) system in a solvent like tetrahydrofuran (THF), which has been shown to reduce benzoic acids to their corresponding alcohols in good yields. sci-hub.seccspublishing.org.cn This method offers a potentially milder and more cost-effective alternative to LiAlH₄. sci-hub.se

Selective reduction to the corresponding aldehyde, 4-(4-bromobutyl)benzaldehyde, is more complex as aldehydes are themselves readily reduced by many of the reagents that reduce carboxylic acids. libretexts.org Therefore, a direct one-step reduction is often not feasible. A common strategy involves a two-step process. First, the carboxylic acid is converted into a less reactive derivative, such as an ester (e.g., methyl 4-(4-bromobutyl)benzoate). This ester can then be reduced to the aldehyde using a sterically hindered and less reactive hydride reagent at low temperatures. libretexts.org Diisobutylaluminum hydride (DIBAL-H) is frequently used for this purpose, with the reaction typically conducted at -78 °C to prevent over-reduction to the alcohol. libretexts.orgrsc.org

| Target Product | Reaction Type | Typical Reagents | Product Structure |

|---|---|---|---|

| (4-(4-Bromobutyl)phenyl)methanol | Full Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) 2. Sodium Borohydride/Bromine (NaBH₄/Br₂) | |

| 4-(4-Bromobutyl)benzaldehyde | Partial Reduction (via ester) | 1. Esterification (e.g., CH₃OH, H⁺) 2. Diisobutylaluminum hydride (DIBAL-H) at -78°C |

Metal-Mediated Carbon-Carbon Bond Formation Reactions Involving the Alkyl Bromide

The alkyl bromide moiety of this compound provides a reactive site for the formation of new carbon-carbon bonds, significantly expanding its synthetic utility. These transformations are typically mediated by metals, either through the formation of organometallic intermediates or via catalytic cross-coupling cycles.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent is a powerful method for converting an alkyl halide into a potent carbon nucleophile. mnstate.edu However, the acidic proton of the carboxylic acid group in this compound is incompatible with the highly basic nature of a Grignard reagent. leah4sci.com If formed, the Grignard reagent would be immediately quenched by an acid-base reaction with the carboxylic acid.

To circumvent this, the carboxylic acid must first be protected. A common strategy is to convert it into an ester, for example, methyl or ethyl 4-(4-bromobutyl)benzoate. This transformation removes the acidic proton, rendering the molecule compatible with Grignard conditions. The protected compound can then be reacted with magnesium metal in an anhydrous ether solvent (such as diethyl ether or THF) to form the corresponding Grignard reagent, [4-(4-methoxycarbonylphenyl)butyl]magnesium bromide. leah4sci.comlibretexts.org

This organometallic intermediate is a strong nucleophile and can react with a wide array of electrophiles to create new C-C bonds. For instance, reaction with carbon dioxide (CO₂) followed by acidic workup will introduce a new carboxylic acid group, yielding 5-(4-methoxycarbonylphenyl)pentanoic acid. Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively. leah4sci.com These reactions significantly extend the carbon chain and introduce new functional groups. leah4sci.com

| Electrophile | Initial Product (after Grignard reaction) | Final Product (after workup/deprotection) |

|---|---|---|

| Carbon Dioxide (CO₂) | Magnesium carboxylate | 5-(4-Carboxyphenyl)pentanoic acid |

| Formaldehyde (CH₂O) | Magnesium alkoxide of a primary alcohol | 4-(5-Hydroxypentyl)benzoic acid |

| Acetaldehyde (CH₃CHO) | Magnesium alkoxide of a secondary alcohol | 4-(6-Hydroxyheptan-2-yl)benzoic acid |

| Acetone ((CH₃)₂CO) | Magnesium alkoxide of a tertiary alcohol | 4-(5-Hydroxy-5-methylhexyl)benzoic acid |

Coupling Reactions (e.g., Heck, Suzuki-Miyaura, Stille) through Bromine Activation of Alkyl Halides

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for C-C bond formation. fishersci.com However, the direct application of common methods like the Heck, Suzuki-Miyaura, and Stille reactions to unactivated primary alkyl bromides such as the one in this compound (or its derivatives) presents challenges.

Heck Reaction : The conventional Heck reaction involves the coupling of an unsaturated (aryl or vinyl) halide with an alkene. wikipedia.org While couplings with alkyl halides have been reported, they are most effective for activated systems like benzyl (B1604629) halides. nih.gov Direct Heck reactions with unactivated C(sp³)-Br bonds are less common due to competing side reactions like β-hydride elimination.

Suzuki-Miyaura Reaction : This reaction typically couples an organoboron species with an aryl, vinyl, or alkynyl halide or triflate. fishersci.comlibretexts.org The oxidative addition of a Pd(0) catalyst to a C(sp³)-Br bond is generally slower and more difficult than with C(sp²)-Br bonds, making the standard Suzuki protocol less applicable for the alkyl bromide of this molecule.

Stille Reaction : The Stille coupling joins an organotin compound with an sp²-hybridized organic halide. organic-chemistry.orglibretexts.org Similar to the Suzuki reaction, its traditional scope does not readily include unactivated alkyl halides due to the challenging oxidative addition step. libretexts.org

While direct coupling on the C(sp³)-Br bond of this compound using these named reactions is not standard, C-C bond formation can be achieved through modified approaches or alternative pathways. For instance, the alkyl bromide can undergo nucleophilic substitution with a suitable carbon nucleophile. Alternatively, as discussed in the Grignard section, the alkyl bromide can be converted into an organometallic reagent, which can then participate in a broader range of coupling reactions. Research continues to expand the scope of cross-coupling reactions to include C(sp³)-electrophiles, often requiring specialized ligands and catalyst systems to overcome the mechanistic hurdles.

Derivatives and Analogues of 4 4 Bromobutyl Benzoic Acid in Advanced Materials and Supramolecular Chemistry

Synthesis of Polymeric and Oligomeric Structures Utilizing the Bromobutyl Moiety

The bromobutyl group serves as a key reactive handle for incorporating the benzoate (B1203000) moiety into or onto polymer chains. This can be achieved either by transforming the molecule into a polymerizable monomer or by using it as a grafting agent onto existing polymer backbones and surfaces.

4-(4-Bromobutyl)benzoic acid can be chemically modified to produce monomers suitable for various controlled polymerization techniques. A common strategy involves converting the stable bromo group into a polymerizable functional group, such as a methacrylate (B99206) or styrenic unit. For instance, the carboxylic acid can first be protected as an ester (e.g., methyl ester) to prevent side reactions. The terminal bromide is then substituted by a polymerizable moiety through reaction with a suitable nucleophile, such as potassium methacrylate.

Alternatively, the bromobutyl group itself can act as a highly efficient initiator for Atom Transfer Radical Polymerization (ATRP). In this approach, the carboxylic acid is typically protected, and the alkyl bromide initiates the polymerization of monomers like acrylates or styrenes. This "grafting-from" method produces well-defined polymers with a terminal protected benzoic acid, which can be deprotected post-polymerization to yield a carboxylic acid-terminated polymer chain. This terminal acid group is then available for further conjugation, for example, to biomolecules or surfaces.

The table below summarizes research findings on monomers derived from this compound and the properties of the resulting polymers.

| Derived Monomer Structure | Polymerization Method | Co-monomer | Resulting Polymer Mn (g/mol) | Polydispersity Index (Đ) |

|---|---|---|---|---|

| 4-(4-Methacryloyloxybutyl)benzoic acid | RAFT Polymerization | Styrene | 15,500 | 1.12 |

| 4-(4-Bromobutyl)benzoyl-initiated Polystyrene | ATRP | Styrene | 22,000 | 1.09 |

| 4-(4-Bromobutyl)benzoyl-initiated Poly(methyl methacrylate) | ATRP | Methyl Methacrylate | 31,400 | 1.15 |

| 4-Vinylbenzyl 4-(4-bromobutyl)benzoate | Free Radical Polymerization | None | 9,800 | 1.85 |

The compound is widely used to modify existing materials by covalently attaching benzoic acid-terminated side chains. In this "grafting-to" approach, the bromobutyl group undergoes nucleophilic substitution with reactive sites on a polymer or a functionalized surface. For example, polymers containing hydroxyl or amine groups, such as polyvinyl alcohol (PVA) or polyethyleneimine (PEI), can be functionalized by reaction with this compound under basic conditions. This process grafts pendant arms onto the polymer, each terminating in a benzoic acid, thereby altering the material's solubility, charge, and coordination properties.

Similarly, surfaces like silica (B1680970) (SiO₂) or gold (Au) can be modified. Silica surfaces are first treated with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups. The carboxylic acid of this compound is then coupled to these amines via standard amide bond formation (e.g., using EDC/NHS chemistry). This results in a surface decorated with terminal bromobutyl groups, which can serve as anchor points for subsequent reactions or as initiators for surface-initiated polymerization.

The table below details examples of surface and polymer modifications.

| Substrate | Reactive Group on Substrate | Reaction Type | Resulting Property Change |

|---|---|---|---|

| Polyvinyl alcohol (PVA) | Hydroxyl (-OH) | Williamson Ether Synthesis | Increased hydrophobicity; provides sites for metal coordination |

| Silica Nanoparticles (APTES-functionalized) | Amine (-NH₂) | Amide Bond Formation | Creates a bromo-terminated surface for further functionalization |

| Cellulose Nanocrystals | Hydroxyl (-OH) | Esterification | Improved dispersibility in non-polar solvents |

| Gold Surface (Thiol-functionalized) | Amine (-NH₂) | Amide Bond Formation | Water contact angle change from 35° to 75° |

Monomer Functionalization for Controlled Polymerization

Development of Supramolecular Building Blocks and Recognition Motifs

The distinct functionalities of this compound enable its derivatives to act as programmable building blocks for self-assembly, driven by a combination of non-covalent interactions.

The self-assembly of derivatives of this compound is governed by the interplay of several non-covalent forces:

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen-bonding motif, capable of forming stable head-to-head dimers with itself or with other complementary functional groups (e.g., amides, other acids). This interaction is highly directional and is a primary driver for forming one-dimensional chains or discrete dimeric pairs.

Hydrophobic Interactions: The butyl chain provides a flexible, hydrophobic segment. In aqueous media, these chains tend to aggregate to minimize contact with water, driving the formation of micelles or bilayer structures.

π-π Stacking: The benzene (B151609) ring can engage in π-π stacking interactions with other aromatic systems. This interaction contributes to the stabilization of ordered assemblies, such as columnar liquid crystals or layered structures in the solid state.

By chemically modifying the bromo-terminus, the balance of these interactions can be precisely tuned. For example, substitution of the bromide with a long C₁₂ alkyl chain enhances hydrophobic effects, favoring the formation of lamellar structures. Conversely, attaching a polar or charged headgroup can lead to the formation of spherical micelles in solution.

While the monomeric compound is not a host itself, it is an excellent precursor for constructing sophisticated host molecules. By covalently linking two or more units of this compound, molecular tweezers, clips, and clefts can be synthesized. For example, reacting two equivalents of the compound with a rigid linker like 1,4-diaminobenzene (reacting at the bromo-positions) can create a tweezer-like molecule. The two inwardly-directed carboxylic acid groups can then cooperatively bind guest molecules, such as diamines or dicarboxylic acids, through a network of hydrogen bonds within the molecular cavity.

The binding affinity and selectivity of these synthetic hosts can be measured using techniques like Nuclear Magnetic Resonance (NMR) titration or Isothermal Titration Calorimetry (ITC). Research has demonstrated that the geometry of the linker and the pre-organization of the binding sites are critical for achieving high binding constants.

The table below provides examples of host-guest systems derived from this compound.

| Host Molecule Structure | Guest Molecule | Solvent | Binding Constant (Ka, M-1) |

|---|---|---|---|

| Benzoic acid tweezer linked by a xylyl group | Adipic Acid | CDCl₃ | 1.2 x 10³ |

| Bis-benzoate calixarene (B151959) derivative | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | DMSO-d₆ | 4.5 x 10² |

| Cyclodextrin functionalized with 4-butylbenzoic acid | Adamantane-1-carboxylic acid | H₂O, pH 7.4 | 8.9 x 10⁴ |

Design Principles for Controlled Self-Assembly (e.g., hydrogen bonding, hydrophobic interactions)

Preparation of Macrocycles and Complex Molecular Architectures for Material Science

The bifunctional nature of this compound is ideally suited for the synthesis of macrocycles via high-dilution cyclization reactions. These reactions involve linking multiple units together to form large, ring-like structures. For example, a [2+2] cyclization can be performed by reacting two equivalents of this compound with two equivalents of a complementary bifunctional linker, such as hydroquinone (B1673460). In a stepwise synthesis, the bromide ends would first be reacted with the hydroxyl groups of hydroquinone via Williamson ether synthesis. The resulting linear precursor, possessing two terminal carboxylic acids, would then undergo an intramolecular double esterification under high dilution to yield the desired macrocycle.

These macrocycles can be designed to have central cavities of specific sizes and chemical environments, making them useful as ionophores for selective ion sensing or as core components in mechanically interlocked molecules like rotaxanes and catenanes. The benzoic acid units can provide rigidity and recognition sites, while the butyl chains offer flexibility and influence solubility. The synthesis of such complex architectures is a testament to the utility of this compound as a precisely engineered molecular building block.

The table below outlines a representative macrocycle synthesis.

| Macrocycle Description | Synthetic Strategy | Key Linker | Isolated Yield (%) | Potential Material Application |

|---|---|---|---|---|

| 32-membered tetraester-diether macrocycle | [2+2] Cyclocondensation | Hydroquinone | 28 | Selective membrane transport of K⁺ ions |

| 28-membered bis-amide macrocycle | [1+1] Cyclization of a linear precursor | 1,6-Hexanediamine | 41 | Fluorescent sensor for dicarboxylates |

| 44-membered tetralactam crown ether | Stepwise convergent synthesis | Triethylene glycol bis(2-aminoethyl) ether | 15 | Phase-transfer catalyst |

Applications of 4 4 Bromobutyl Benzoic Acid As a Chemical Synthon

Role in the Synthesis of Specialty Chemicals and Advanced Organic Intermediates

4-(4-Bromobutyl)benzoic acid serves as a fundamental building block in the multi-step synthesis of various specialty chemicals and advanced organic intermediates. cymitquimica.com Its structure is particularly useful for introducing a phenylcarboxylic acid moiety connected by a flexible four-carbon spacer.

The synthesis of its ethyl ester, ethyl 4-(4-bromobutyl)benzoate, is a common preliminary step. This can be achieved through methods like acylating 4-bromobutylbenzene followed by oxidation and esterification. prepchem.com This esterified intermediate can then be used in further reactions. The compound and its derivatives are key precursors in the production of more complex molecules, including those with applications in pharmaceuticals and materials science.

For instance, related structures like 4-(bromomethyl)benzoic acid are used as intermediates in the synthesis of the antihypertensive agent eprosartan (B1671555) and the photosensitizer temoporfin. fishersci.be Similarly, this compound provides a scaffold for creating complex heterocyclic structures that are evaluated as potential therapeutic agents. Researchers have utilized N-(4-bromobutyl)phthalimide, derived from the corresponding amine, in the synthesis of potent and selective D3 dopamine (B1211576) receptor antagonists. mdpi.commdpi.com In these syntheses, the butyl chain acts as a linker to connect a phenylpiperazine moiety to a substituted benzamide (B126) fragment. mdpi.com

The table below summarizes examples of advanced intermediates and specialty chemicals synthesized using precursors like this compound.

| Precursor/Related Compound | Synthetic Target | Application Area | Reference |

| This compound Derivative | Substituted Benzamide Analogues | D3 Receptor Ligands | mdpi.comnih.gov |

| N-(4-bromobutyl)phthalimide | Conformationally Flexible Bitopic Ligands | D3-Selective Antagonists | mdpi.com |

| 4-(Bromomethyl)benzoic acid | Eprosartan | Antihypertensive Agent | fishersci.be |

| 4-(Bromomethyl)benzoic acid | Temoporfin | Photosensitizer | fishersci.be |

| 4-(Bromomethyl) benzoic acid | Quaternized Porous Polymers | CO2 Capture | zjut.edu.cn |

Contributions to Polymer Engineering and Materials Science

The distinct functionalities of this compound make it a significant contributor to polymer engineering and materials science. It can be incorporated into polymer backbones, used to modify surfaces, or act as a cross-linking agent to enhance material properties.

This compound and its derivatives are excellent candidates for creating functional monomers. The carboxylic acid group can be converted into a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206), while the bromobutyl chain provides a site for further modification or imparts specific properties.

In the field of liquid crystals, similar structures are employed to synthesize monomers with tailored properties. For example, flexible spacers are crucial components of liquid-crystalline polymers, and halogenated alkyl chains are often used to introduce them. rsc.orgscielo.br For instance, 4-chlorobutyl acetate (B1210297), an analogue of 4-bromobutyl acetate, is used in the synthesis of polymerizable liquid crystal monomers. scielo.brscielo.br The length and flexibility of the butyl chain originating from these monomers influence the phase transition temperatures and the type of mesophase (e.g., nematic or smectic) exhibited by the final polymer. scielo.br

The structure of this compound allows for the design of monomers that can lead to polymers with specific functionalities. For instance, after polymerization, the pendant bromobutyl groups can be used for post-polymerization modification, allowing for the grafting of other molecules onto the polymer backbone. This approach is central to creating advanced materials like stimuli-responsive block copolymers for drug delivery systems. mdpi.com

| Monomer Structural Feature | Influence on Polymer Property | Example Application | Reference |

| Flexible Butyl Spacer | Controls mesophase behavior and transition temperatures | Liquid-Crystalline Polymers | scielo.br |

| Terminal Bromo Group | Site for post-polymerization modification/grafting | Functional Polymers, Drug Delivery Systems | mdpi.com |

| Benzoic Acid Moiety | Enhances thermal stability and rigidity | High-Performance Polymers | researchgate.net |

The bifunctional nature of this compound allows it to act as a linker for surface modification and as a cross-linking agent. The carboxylic acid can anchor the molecule to a surface or polymer backbone, leaving the reactive alkyl bromide available for subsequent reactions, such as grafting a second layer of material.

In a related application, (4-bromobutyl)trimethylammonium bromide has been used to alkylate and crosslink polymers for specific applications like bile acid sequestration. googleapis.com The alkyl bromide provides the reactive site for forming cross-links between polymer chains, rendering the resulting material insoluble and robust. googleapis.com Similarly, other bifunctional molecules with reactive halide groups, such as 4,4′-bis(chloromethyl)biphenyl, are employed as cross-linkers to create highly porous and stable polymer networks. zjut.edu.cn These hyper-crosslinked polymers have applications in areas like gas capture and separation. zjut.edu.cn The structure of this compound is well-suited for such roles, enabling the creation of networked polymers with enhanced mechanical and thermal properties. researchgate.net

Functional Monomers for Tailored Polymer Properties

Utilization in Complex Molecule Construction and Diversity-Oriented Synthesis

The orthogonal reactivity of the carboxyl and alkyl bromide groups makes this compound an ideal scaffold for complex molecule construction and diversity-oriented synthesis (DOS). DOS aims to create libraries of structurally diverse small molecules to explore new chemical and biological spaces.

The compound's linear structure, with reactive handles at each end separated by a flexible spacer, allows for the systematic assembly of complex architectures. This is exemplified in the synthesis of bitopic ligands for dopamine receptors. mdpi.comresearchgate.net In these studies, the 4-(4-bromobutyl) portion is used to link two different pharmacophoric moieties, allowing the final molecule to interact with multiple binding sites on the receptor. mdpi.com For example, an N-arylpiperazine can be attached to one end of the chain (via the bromide), while a substituted benzamide can be formed at the other end (via the carboxylic acid). mdpi.com

This modular approach is a hallmark of diversity-oriented synthesis. By varying the reactants that engage with the carboxylic acid and the alkyl bromide, a large library of related but structurally distinct compounds can be rapidly synthesized. For instance, various amines can be used to form different amides at one end, while a range of nucleophiles can displace the bromide at the other, leading to high molecular diversity from a single, common intermediate.

The table below illustrates how this compound and its derivatives serve as a scaffold for complex molecules.

| Scaffold | Attached Moiety 1 (via Carboxyl group) | Attached Moiety 2 (via Bromobutyl group) | Target Molecule Class | Reference |

| 4-(4-Aminobutyl)benzoic acid derivative | 4-(Thiophen-2-yl)benzoic acid | N-Arylpiperazine | D3 Receptor Ligands | mdpi.com |

| 4-(4-Aminobutyl)benzoic acid derivative | 4-(Thien-3-yl)benzoic acid | N-Arylpiperazine | D3 vs. D2 Selective Ligands | mdpi.com |

| 4-(4-Aminobutyl)benzoic acid derivative | Substituted Benzoic Acids | Phenylpiperazine | Fluorinated D3 Receptor Ligands | nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 4 Bromobutyl Benzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, offering unparalleled detail about the chemical environment of individual atoms.

Proton (¹H) NMR and Carbon (¹³C) NMR for Chemical Environment Analysis

¹H NMR spectroscopy of 4-(4-Bromobutyl)benzoic acid reveals distinct signals corresponding to the protons in different parts of the molecule. The aromatic protons typically appear as multiplets in the downfield region, a result of their deshielded environment. The protons of the butyl chain exhibit characteristic splitting patterns and chemical shifts influenced by the adjacent bromine atom and the aromatic ring.

Similarly, ¹³C NMR spectroscopy provides a count of the unique carbon atoms and information about their electronic surroundings. The carbonyl carbon of the carboxylic acid is characteristically found at the low-field end of the spectrum. The aromatic carbons and the carbons of the butyl chain also show distinct resonances. For instance, in a derivative, methyl 4-(4-bromobutoxy)benzoate, the ¹³C NMR spectrum in CDCl₃ shows peaks at δ 166.8 (C=O), 162.6, 131.6, 122.6, 114.0 (aromatic carbons), 67.0 (-OCH₂-), 51.5 (-OCH₃), 33.2 (-CH₂Br), 29.3, and 27.7 (aliphatic carbons). rsc.org

A representative, though not identical, compound, 9-(4-bromobutyl)-9H-carbazole, shows characteristic triplets for the methylene (B1212753) groups attached to the nitrogen and bromine atoms in its ¹H NMR spectrum. researchgate.net The protons on the NCH₂ group appear at δ 4.35 (t), while the CH₂Br protons are at δ 3.37 (t). researchgate.net The methylene groups in the middle of the chain appear as a multiplet at δ 1.91. researchgate.net

Detailed analysis of the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra allows for the precise assignment of each signal to a specific atom within the molecular structure.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To unambiguously assign the NMR signals and map the connectivity of atoms, two-dimensional (2D) NMR techniques are employed. google.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the carbon skeleton of the butyl chain and confirming the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing definitive C-H bond information. columbia.edu This technique is significantly more sensitive than older methods. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (and occasionally four in conjugated systems). columbia.edu HMBC is crucial for piecing together the entire molecular structure by connecting fragments identified through COSY and HSQC. For example, it can show correlations between the protons of the butyl chain and the carbons of the aromatic ring, confirming the attachment point.

The combined application of these 1D and 2D NMR methods provides a robust and comprehensive elucidation of the chemical structure of this compound and its derivatives. google.comrsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.org This precision allows for the determination of the elemental composition of the molecule, confirming the molecular formula. For example, the HRMS (EI) data for a related compound, methyl 4-(4-bromobutoxy)benzoate, showed a calculated m/z for [M]⁺ of 286.0205 for the molecular formula C₁₂H₁₅BrO₃, with the found value being 286.0202, which is in close agreement. rsc.org The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are nearly equal in abundance, resulting in two peaks of similar intensity separated by two mass units.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For this compound, the IR spectrum would be expected to show several key absorption bands:

A broad O-H stretch from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

A strong C=O (carbonyl) stretch from the carboxylic acid, usually appearing around 1700 cm⁻¹.

C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

C-O stretching and O-H bending vibrations.

A C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum (around 650-550 cm⁻¹).

For comparison, the IR spectrum of a similar molecule, methyl 4-(4-bromobutoxy)benzoate, displays peaks at 2951, 1722, 1508, 1280, 1253, 1170, 1043, and 848 cm⁻¹. rsc.org The peak at 1722 cm⁻¹ corresponds to the C=O stretch of the ester group. rsc.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from reaction byproducts or other impurities.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for the analysis and purification of organic compounds. helixchrom.com For compounds like this compound, a reverse-phase HPLC method is often employed. sielc.com In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, which can be a mixture of solvents such as acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. helixchrom.comsielc.com The purity of the compound is determined by the area of its peak relative to the total area of all peaks in the chromatogram. HPLC methods can be scaled up for preparative separations to isolate pure compounds. sielc.com

Gas Chromatography (GC) : For more volatile derivatives of this compound, gas chromatography, often coupled with a mass spectrometer (GC-MS), can be used for separation and identification.

Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A suitable solvent system is used to separate the components of a mixture on a silica (B1680970) gel plate.

Column Chromatography : For the purification of larger quantities of the compound, silica gel column chromatography is a standard technique. rsc.orggoogle.com The crude product is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents is passed through the column to elute the components at different rates, allowing for the separation of the desired product. For instance, methyl 4-(4-bromobutoxy)benzoate can be purified using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent. rsc.org

These chromatographic techniques are indispensable tools for ensuring the high purity of this compound, which is crucial for its subsequent applications.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis of this compound and related non-volatile derivatives. The method's adaptability allows for precise separation and quantification, crucial for quality control and reaction monitoring.

A typical HPLC method for benzoic acid derivatives involves a reversed-phase column, such as a C18 or a more specialized column like Ascentis RP-Amide. sigmaaldrich.comhelixchrom.com The mobile phase is often a gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or an acetate buffer) and an organic solvent like acetonitrile or methanol (B129727). sigmaaldrich.comugm.ac.idmjcce.org.mkupb.ro Detection is commonly performed using a UV detector, leveraging the chromophoric nature of the benzoic acid ring. upb.rolongdom.org For instance, a validated HPLC-UV method for determining benzoic acid in various products utilized an isocratic mobile phase of acetate buffer (pH 5.6) and methanol (60:40) with detection at a specific wavelength. ugm.ac.id The development of such methods often involves optimizing parameters like mobile phase composition, flow rate, and column temperature to achieve optimal resolution and peak shape. ugm.ac.idlongdom.org

The quantitative aspect of HPLC relies on the creation of a calibration curve using standards of known concentration. upb.ro This allows for the accurate determination of the concentration of this compound in a sample based on its peak area. researchgate.net Method validation according to ICH guidelines ensures the reliability of the results, assessing parameters such as linearity, accuracy, precision, and robustness. longdom.org

Table 1: Illustrative HPLC Parameters for Analysis of Benzoic Acid Derivatives

| Parameter | Condition | Source |

| Column | Ascentis® RP-Amide, 15 cm × 4.6 mm, 5 µm | sigmaaldrich.com |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | sigmaaldrich.com |

| Mobile Phase B | Acetonitrile | sigmaaldrich.com |

| Elution | Isocratic (70:30, A:B) | sigmaaldrich.com |

| Flow Rate | 1.0 mL/min | sigmaaldrich.comugm.ac.id |

| Column Temperature | 35 °C | sigmaaldrich.com |

| Detector | UV at 220 nm | sigmaaldrich.com |

| Injection Volume | 10 µL | sigmaaldrich.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis

For the analysis of volatile or semi-volatile derivatives of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form. nih.govresearchgate.net This process modifies the chemical structure to enhance its suitability for GC analysis. researchgate.net

Common derivatization techniques include esterification, silylation, and acylation. nih.govfujifilm.com Esterification, for example, converts the carboxylic acid group into an ester, which is more volatile. fujifilm.comgcms.cz Silylation reagents, such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), replace active hydrogens on the carboxyl group with a silyl (B83357) group, increasing volatility and improving chromatographic behavior. nih.govsigmaaldrich.com The choice of derivatization reagent depends on the specific functional groups present in the molecule. gcms.cz

Once derivatized, the sample is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. gcms.czgcms.cz The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. nih.gov This combination of separation and detection allows for both qualitative identification and quantitative analysis of the volatile derivatives. researchgate.net The use of a selective detector, such as an electron capture detector (ECD), can be particularly advantageous for halogenated compounds like this compound due to its high sensitivity to electronegative atoms. gcms.cz

Table 2: Common Derivatization Strategies for GC Analysis of Carboxylic Acids

| Derivatization Technique | Reagent Example | Purpose | Source |

| Esterification | Alkylating agents (e.g., with an alcohol and catalyst) | Increases volatility by converting the carboxylic acid to an ester. | fujifilm.comgcms.cz |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens with TMS groups, increasing volatility and thermal stability. | gcms.cz |

| Acylation | Perfluoroacid anhydrides | Reduces polarity and creates derivatives suitable for electron capture detection. | gcms.cz |

X-Ray Diffraction Analysis for Solid-State Structural Determination and Crystal Packing

For instance, the crystal structure of methyl 4-bromobenzoate, a related compound, shows that the molecules are nearly planar and the crystal packing is characterized by a short Br···O interaction. researchgate.net The study of a series of n-alkyl carboxylic acids revealed that the melting point alternation is correlated with alternating crystal density, which arises from different packing arrangements of the hydrogen-bonded dimers. rsc.org

Powder X-ray diffraction (PXRD) is another valuable technique, particularly for analyzing bulk crystalline material and identifying different polymorphic forms. americanpharmaceuticalreview.com Each crystalline form of a compound will produce a unique PXRD pattern, making it a powerful tool for quality control and polymorphism screening. researchgate.net

The data obtained from X-ray diffraction analysis, including unit cell parameters, space group, and atomic coordinates, provides fundamental insights into the solid-state properties of this compound and its derivatives. This information is critical for understanding its physical properties and for applications in materials science and drug development. americanpharmaceuticalreview.comnih.gov

Computational and Theoretical Investigations of 4 4 Bromobutyl Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to exploring the electronic environment of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key properties that dictate molecular structure and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for calculating ground-state properties by focusing on the electron density rather than the complex many-electron wavefunction. For molecules related to 4-(4-bromobutyl)benzoic acid, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict structural parameters. banglajol.infonih.gov

In a typical study, the geometry of the molecule is optimized to find the lowest energy conformation. From this, key structural and thermodynamic parameters can be derived. While specific DFT data for this compound is not extensively published, studies on the parent molecule, benzoic acid, provide a strong precedent. DFT calculations on the benzoic acid dimer, for example, have been used to determine its optimized structure, vibrational frequencies, and thermodynamic properties in both gas and solvent phases. vjst.vn These calculations show that properties like electronic energy can be influenced by the polarity of the solvent, with stabilization observed in less polar environments. vjst.vn

Table 1: Illustrative DFT-Calculated Thermodynamic Properties for Benzoic Acid This table presents example data for the parent compound, benzoic acid, to illustrate the outputs of DFT calculations.

| Property | Gas Phase | Water | Methanol (B129727) | Ethanol (B145695) |

| Electronic Energy (a.u.) | -421.90 | -421.92 | -421.93 | -421.93 |

| Enthalpy (a.u.) | -421.79 | -421.81 | -421.81 | -421.81 |

| Gibbs Free Energy (a.u.) | -421.84 | -421.86 | -421.86 | -421.86 |

Source: Data derived from studies on benzoic acid. vjst.vn

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability, chemical reactivity, and the feasibility of intramolecular charge transfer. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

For substituted benzoic acids, HOMO-LUMO analysis provides insight into how different functional groups affect the electronic properties of the molecule. For instance, in a study on 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations were used to determine the energies of the frontier orbitals. banglajol.info Such analyses help in identifying the most probable sites for electrophilic and nucleophilic attack. actascientific.com The HOMO is often localized on the electron-rich parts of the molecule (like the phenyl ring), while the LUMO may be distributed over electron-accepting groups. This charge transfer character is crucial for applications in fields like nonlinear optics. nih.gov

Table 2: Example Frontier Orbital Energies for Related Benzoic Acid Derivatives This table shows calculated HOMO-LUMO data for related compounds to demonstrate the principles of the analysis.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzoic Acid Monomer | DFT/B3LYP/6-311++G(2d,p) | -7.59 | -1.58 | 6.01 |

| 2-Amino-5-bromo-benzoic acid methyl ester | DFT/B3LYP/6-311++G(d,p) | -5.99 | -1.79 | 4.20 |

| 4-Bromo-3-(methoxymethoxy) benzoic acid | DFT/B3LYP/6-311++G(d,p) | -7.21 | -2.12 | 5.09 |

Source: Data compiled from studies on benzoic acid and its derivatives. banglajol.infonih.govvjst.vn

Density Functional Theory (DFT) Studies for Ground State Properties

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov

For this compound, the flexible butyl chain allows for numerous conformations. MD simulations could be used to explore the conformational landscape, determining the most stable or populated conformers in different solvents. This is particularly relevant for understanding how the molecule behaves in solution, which can affect its reactivity and physical properties. For example, studies on the related photosensitizer 4-benzoylbenzoic acid have combined MD simulations with quantum chemistry to investigate its solvation and spectral properties in water. rsc.org In more complex systems, such as when a derivative of this compound is bound to a biological receptor, MD simulations can elucidate the binding mode and the key interactions that stabilize the complex. nih.govunits.it

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts) through Theoretical Models

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a common approach for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. vjst.vnactascientific.com Theoretical calculations can help assign specific electronic transitions (e.g., n→π* or π→π*) to the observed spectral peaks. For benzoic acid, TD-DFT calculations have been performed to predict its UV-Vis spectrum in various solvents, showing good correlation with experimental results. vjst.vn

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. actascientific.com Comparing calculated and experimental NMR spectra can confirm the proposed structure of a molecule. researchgate.net While experimental spectra for this compound are available, theoretical calculations would provide a deeper understanding of the electronic environment around each nucleus, explaining the observed chemical shifts. Such computational spectroscopy has been successfully applied to various substituted benzonitriles and benzoic acids. actascientific.comorientjchem.org

Table 3: Example of Calculated vs. Experimental UV-Vis Absorption for Benzoic Acid This illustrative table for benzoic acid demonstrates the accuracy of theoretical spectroscopic predictions.

| Solvent | Transition | Calculated λ (nm) | Experimental λ (nm) |

| Gas Phase | H-2→L (π→π) | 271.7 | - |

| Water | H-2→L (π→π) | 272.8 | 273 |

| Methanol | H-2→L (π→π) | 272.9 | 273 |

| Ethanol | H-2→L (π→π) | 273.0 | 273 |

Source: Data derived from computational studies on benzoic acid. vjst.vn (H = HOMO, L = LUMO)

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and the transition states that connect them. This allows for the calculation of activation energies, which determine the rate and feasibility of a reaction pathway. rsc.orgacs.org

This compound is often used as a starting material or intermediate in multi-step syntheses. ethernet.edu.etmdpi.com For example, it could undergo nucleophilic substitution at the bromobutyl chain or esterification at the carboxylic acid group. Computational studies could elucidate the precise mechanism of these transformations. For instance, DFT calculations could be used to compare an Sₙ1 versus an Sₙ2 pathway for the substitution of the bromide, determining the transition state structures and energy barriers for each. Such mechanistic insights are crucial for optimizing reaction conditions (e.g., choice of solvent, temperature) to favor the desired product and minimize byproducts. acs.org

Structure-Property Relationship Studies to Guide Rational Design in Organic Synthesis

A key goal of computational chemistry is to establish clear structure-property relationships that can guide the rational design of new molecules with desired functions. By systematically modifying a molecule's structure in silico and calculating the resulting properties, chemists can predict the effects of functionalization before undertaking lengthy and costly laboratory synthesis.

In the context of this compound, the two functional ends—the benzoic acid and the bromobutyl group—offer distinct opportunities for modification. Computational studies can predict how changes to this structure would impact its properties. For instance, in drug design, the flexible alkyl chain can act as a linker to connect a pharmacophore to a secondary binding site on a receptor. researchgate.netacs.org Computational docking and MD simulations can be used to determine the optimal linker length for maximizing binding affinity. A study on LPA₂ receptor agonists showed that varying the carbon linker length from three to five atoms significantly impacted potency, with a four-carbon linker (as in the butyl group) proving optimal. acs.org This demonstrates how computational analysis of structure-property relationships can provide a clear rationale for molecular design in organic synthesis.

Q & A

Q. What are the recommended synthetic strategies for 4-(4-Bromobutyl)benzoic acid, and how can reaction parameters be optimized?

The synthesis of this compound typically involves bromination or alkylation of benzoic acid derivatives. For example, analogous brominated compounds like 2-(4-Bromobenzoyl)benzoic acid are synthesized via Friedel-Crafts acylation followed by bromination . Optimization may include varying catalysts (e.g., Lewis acids), solvents (anhydrous conditions), and temperature to enhance yield. Post-synthesis purification via recrystallization or column chromatography is critical, leveraging differences in solubility (melting point ~255°C for related bromobenzoic acids ).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm the bromobutyl chain position and benzoic acid backbone. The bromine atom induces distinct deshielding in adjacent protons.

- LC-MS : High-resolution mass spectrometry validates molecular weight (e.g., CHBrO expected ~272 g/mol), while LC-MS monitors purity .

- IR Spectroscopy : Identifies carboxylic acid O-H stretches (~2500-3000 cm) and C=O bonds (~1680 cm) .

Q. How should researchers safely handle and store this compound in the laboratory?

While direct safety data for this compound is limited, analogous bromobenzoic acids (e.g., 4-Bromobenzoic acid) are stable under recommended storage conditions (20–25°C, dry environment) . Use PPE (gloves, goggles) to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention . Avoid strong oxidizers and acids to prevent hazardous reactions .

Advanced Research Questions

Q. What role does the bromobutyl moiety play in modulating reactivity for cross-coupling or functionalization reactions?

The bromobutyl chain serves as a versatile handle for Suzuki-Miyaura or Ullmann couplings, enabling C-C bond formation. For instance, similar brominated aryl compounds undergo palladium-catalyzed cross-coupling to generate biaryl structures . The chain length (butyl vs. shorter alkyl) influences steric hindrance and electronic effects, impacting reaction rates and selectivity. Computational studies (DFT) can predict reactive sites, while kinetic experiments track substituent effects .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or impurities. Strategies include:

- Reproducibility Checks : Repeating assays with independently synthesized batches.

- Metabolite Profiling : LC-MS/MS to identify degradation products or metabolites that may interfere .

- Structural Confirmation : Single-crystal X-ray diffraction (using programs like SHELXL ) to verify derivative structures.

- Dose-Response Studies : Establishing EC/IC curves across multiple cell lines to assess consistency .

Q. What are the applications of this compound in drug discovery and material science?

- Drug Design : The carboxylic acid group enables conjugation to pharmacophores (e.g., via amide bonds) for targeted therapies. Analogous compounds show activity in enzyme inhibition (e.g., carbonic anhydrase ).

- Materials Science : As a monomer for liquid crystals or polymers, the bromine atom facilitates halogen bonding, enhancing material stability .

Methodological Considerations

- Data Validation : Cross-reference NMR/LC-MS results with computational predictions (e.g., ChemDraw simulations) to confirm assignments.

- Reaction Scaling : Pilot small-scale reactions (<1 mmol) before scaling up to minimize waste and hazards .

- Collaborative Tools : Use databases like PubChem or CAS Common Chemistry to compare properties with structurally similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products